Peimisine

Description

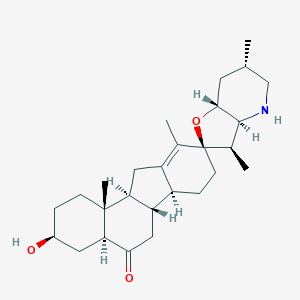

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO3/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYELXPJVGNZIGC-GKFGJCLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930647 | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19773-24-1, 139893-27-9 | |

| Record name | Peimisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019773241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ebeiensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Core Mechanism of Action of Peimisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, anticancer, and antiasthmatic effects. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Peimisine. It delves into the specific signaling pathways modulated by Peimisine, including the NF-κB, MAPK/JNK, and KEAP1/NRF2 pathways, and its role in regulating intracellular calcium homeostasis. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological interactions, serving as a critical resource for researchers and professionals in drug discovery and development.

Introduction

Peimisine is a naturally occurring compound that has been the subject of increasing scientific interest due to its significant therapeutic properties. Structurally classified as an isosteroidal alkaloid, it is one of the primary active constituents of traditional Chinese medicines derived from Fritillaria plants. Emerging evidence has highlighted its potential in treating a variety of conditions driven by inflammation and cellular proliferation. This guide aims to provide a detailed technical understanding of its core mechanisms of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 427.6 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline powder | General knowledge |

| Solubility | Highly water-soluble | [1] |

Core Mechanisms of Action

Peimisine exerts its pharmacological effects through the modulation of several key signaling pathways and cellular processes. The primary mechanisms identified to date are its anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory and Antioxidant Mechanisms

Peimisine has been shown to exhibit significant anti-inflammatory and antioxidant properties by targeting key signaling cascades involved in the inflammatory response and cellular oxidative stress.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[2]

Peimisine has been shown to suppress the activation of the NF-κB pathway.[3] This is achieved by inhibiting the degradation of IκBα and subsequently preventing the nuclear translocation of the p65 subunit.

References

Peimisine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine is a jervine-type steroidal alkaloid first identified in the mid-20th century. Primarily found in various species of the plant genus Fritillaria, this natural compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antiasthmatic, and anticancer effects. This technical guide provides a comprehensive overview of the discovery and structural elucidation of peimisine, its natural sources, detailed experimental protocols for its isolation and purification, and a summary of its biological activities supported by quantitative data. Furthermore, it elucidates the molecular mechanisms of action through detailed signaling pathway diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The initial discovery of peimisine dates back to 1942, when it was isolated as a minor alkaloid from the bulbs of Fritillaria roylei by T.Q. Chou and T.T. Chu. It was one of several alkaloids identified from the mother liquor remaining after the extraction of the principal alkaloids, peimine and peiminine.

Decades later, in 1992, a significant revision of peimisine's structure was published. Researchers isolating alkaloids from the bulbs of Fritillaria siechuanica used 2D-NMR spectroscopy (¹H-¹H COSY, ¹H-¹³C COSY, and NOE) to correctly elucidate its complex steroidal structure.[1] This revision was crucial for understanding its structure-activity relationships and for its accurate identification in subsequent studies.

Natural Sources

Peimisine is predominantly found in plants of the Fritillaria genus, which has been a staple of traditional Chinese medicine for centuries. A groundbreaking discovery also identified a microbial source for this valuable compound.

Plant Sources

The primary natural sources of peimisine are the bulbs and, in some cases, the aerial parts of various Fritillaria species.[2] Its presence has been confirmed in a wide array of species, making the Fritillaria genus a critical resource for this alkaloid.

| Table 1: Documented Fritillaria Species Containing Peimisine |

| Fritillaria roylei |

| Fritillaria siechuanica[1] |

| Fritillaria ussuriensis[2] |

| Fritillaria hupehensis[2] |

| Fritillaria ebeiensis[3] |

| Fritillaria monantha[3] |

| Fritillaria taipaiensis |

| Fritillaria unibracteata[4] |

| Fritillaria walujewii |

| Fritillaria pallidiflora |

| Fritillaria yuminensis[2] |

| Fritillaria thunbergii[] |

Microbial Sources

A significant advancement in peimisine sourcing came with the discovery of its production by endophytic fungi. In 2014, a strain of Fusarium sp. (WBS007), isolated from the fresh bulbs of Fritillaria unibracteata var. wabensis, was shown to produce both peimisine and the related alkaloid peiminine.[6] Shortly after, another endophytic fungus, Fusarium redolens (6WBY3), was also confirmed to produce peimisine.[7] This discovery opens avenues for biotechnological production of peimisine through fermentation, potentially offering a more sustainable and controlled supply chain compared to wild harvesting or cultivation of slow-growing Fritillaria plants.

Experimental Protocols

The isolation and purification of peimisine from natural sources involve multi-step processes, from initial extraction to final chromatographic separation. Below are detailed methodologies cited in the literature.

Supercritical Fluid Extraction (SFE) from Fritillaria thunbergii

SFE is a green and efficient method for extracting alkaloids. An optimized protocol for extracting peimisine from the bulb of F. thunbergii has been established.[8]

-

Instrumentation : Supercritical fluid extractor.

-

Raw Material : Dried and powdered bulbs of Fritillaria thunbergii.

-

Procedure :

-

Place the powdered plant material into the extraction vessel.

-

Set the SFE parameters to the optimal conditions determined by response surface methodology.

-

Extraction Time : 3.0 hours

-

Temperature : 60.4 °C

-

Pressure : 26.5 MPa

-

Co-solvent : 89.3% ethanol in water

-

-

Initiate the extraction process. The supercritical CO2 mixed with the ethanol co-solvent will percolate through the plant material, dissolving the alkaloids.

-

The extract is depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving behind the ethanol-dissolved crude extract.

-

The ethanol is then removed under reduced pressure to yield the total alkaloid extract.

-

High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for purifying natural products like peimisine from a crude alkaloid extract.

-

Instrumentation : TBE-300B HSCCC machine or equivalent.

-

Crude Material : Total alkaloid extract obtained from Fritillaria taipaiensis bulbs.

-

Procedure :

-

Solvent System Preparation : Prepare the two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water in a 4:5:3:5 volume ratio. Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.

-

Column Preparation : Fill the entire HSCCC column with the stationary phase (upper phase).

-

Sample Injection : Dissolve a known amount of the crude alkaloid extract (e.g., 50 mg) in a small volume of the mobile phase and inject it into the system.

-

Chromatographic Separation :

-

Rotation Speed : 800 rpm

-

Mobile Phase Flow Rate : 2.0 mL/min

-

Temperature : 35 °C

-

Detection : Monitor the effluent at a wavelength of 215 nm.

-

-

Fraction Collection : Collect fractions based on the detector response.

-

Analysis : Analyze the collected fractions for purity using HPLC-QTOF MS. Combine the pure fractions containing peimisine and evaporate the solvent to obtain the purified compound.

-

Analytical Quantification by UPLC-ELSD

For quantitative analysis of peimisine in plant material, an ultra-performance liquid chromatography with evaporative light scattering detection (UPLC-ELSD) method has been developed.

-

Instrumentation : Waters Acquity UPLC system with an ELSD detector.

-

Column : Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).

-

Procedure :

-

Sample Preparation : Prepare a standardized extract of the plant material (Fritillaria walujewii or F. pallidiflora).

-

Chromatographic Conditions :

-

Mobile Phase : Gradient elution with acetonitrile and 0.02% triethylamine in water.

-

Injection Volume : 1 µL.

-

Sample Manager Temperature : 25 °C.

-

-

ELSD Detector Settings :

-

Drift Tube Temperature : 40 °C.

-

Spray Parameter (Nebulizer) : 40%.

-

-

Quantification : Create a calibration curve using a certified peimisine standard. Calculate the concentration in the samples based on the peak area.

-

Quantitative Data and Biological Activity

Peimisine exhibits a range of biological activities. While specific IC50 and EC50 values for its primary anti-inflammatory and anticancer effects are not widely reported in the available literature, data from extraction yields and effective concentrations in bioassays provide quantitative insights.

| Table 2: Quantitative Yields of Peimisine from Natural Sources | | :--- | :--- | :--- | | Method | Source Material | Yield/Result | | Supercritical Fluid Extraction (SFE) | Fritillaria thunbergii bulbs | Predicted yield of 0.5 mg/g under optimal conditions.[8] | | High-Speed Counter-Current Chromatography (HSCCC) | Fritillaria taipaiensis total alkaloid extract | 5.3 mg of peimisine (96.3% purity) obtained from 50 mg of extract. | | HPLC-ELSD Analysis | Bulbus Fritillariae Cirrhosae | Determined content limit of 0.0070%. |

| Table 3: Reported Biological Activity and Effective Concentrations of Peimisine | | :--- | :--- | :--- | | Activity | Assay/Model | Effective Concentration / Result | | Antiasthmatic | In vitro tracheal smooth muscle contraction induced by Acetylcholine (Ach) | 0.046 and 0.092 mmol/L peimisine increased the EC50 for Ach. | | | In vitro intracellular calcium release | Significant inhibition of intracellular calcium release at 0.023, 0.046, and 0.092 mmol/L. | | Anticancer | In vitro cell cycle analysis (A2780 ovarian cancer cells) | Effectively induced G0/G1 phase arrest.[] | | | In vitro apoptosis assay (A2780 ovarian cancer cells) | Increased apoptosis in a time-dependent manner.[] | | Enzyme Inhibition | Angiotensin-Converting Enzyme (ACE) | Identified as an ACE inhibitory steroidal alkaloid.[] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of peimisine are rooted in its ability to modulate specific cellular signaling pathways. While direct studies on peimisine are limited, research on closely related Fritillaria alkaloids like peimine and peiminine provides strong models for its mechanisms of action.

Anti-inflammatory Pathway

Peimisine's anti-inflammatory effects are likely mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB (the p65/p50 heterodimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Peimisine and related alkaloids are believed to inhibit the phosphorylation of key upstream kinases (like Akt) and IκBα, thereby preventing NF-κB activation and subsequent inflammatory gene expression.

Antiasthmatic Pathway

The antiasthmatic properties of peimisine are attributed to its effects on tracheal smooth muscle relaxation. This is achieved through a dual mechanism: acting on muscarinic (M) receptors and blocking intracellular calcium release. Agonists like acetylcholine bind to M3 receptors on smooth muscle cells, activating a Gq protein pathway that leads to the production of IP3. IP3 then binds to receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol. This increase in intracellular Ca²⁺ leads to muscle contraction. Peimisine appears to antagonize this pathway, preventing the release of intracellular calcium and thus promoting muscle relaxation and alleviating bronchoconstriction.[]

Anticancer Pathway

Peimisine's anticancer activity, particularly observed in A2780 ovarian cancer cells, involves the induction of cell cycle arrest and apoptosis.[] It promotes arrest in the G0/G1 phase of the cell cycle, preventing cells from progressing to the S phase (DNA synthesis), thereby inhibiting proliferation. This is often controlled by cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). Furthermore, peimisine triggers apoptosis, or programmed cell death. This is likely mediated through the intrinsic mitochondrial pathway, characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase cascades (e.g., Caspase-9 and Caspase-3), which execute cell death.

References

- 1. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peimisine | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Anti-Proliferation, Cycle Arrest and Apoptotic Inducing Activity of Peperomin E on Prostate Cancer PC-3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delivery of Apoptosis-inducing Piperine to Triple-negative Breast Cancer Cells via Co-polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Peimisine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine is a C-nor-D-homo steroidal alkaloid predominantly isolated from the bulbs of various Fritillaria species, which are widely used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Peimisine. It details its complex molecular architecture, summarizes its known biological effects, including anti-tumor and anti-inflammatory activities, and outlines the experimental methodologies for its isolation, characterization, and bioactivity assessment. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

Peimisine is a complex steroidal alkaloid characterized by a cevanine-type skeleton. Its intricate three-dimensional structure, featuring eleven chiral centers, is fundamental to its biological activity.

IUPAC Name: (3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one[1][][3]

Synonyms: Ebeiensine, Peimissine[1][][3]

Chemical Formula: C₂₇H₄₁NO₃[1][][3][4]

SMILES Notation: C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1[3]

CAS Number: 19773-24-1[1][][3][5]

Physicochemical Properties

The physicochemical properties of Peimisine are summarized in the table below. These characteristics are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source(s) |

| Molecular Weight | 427.6 g/mol | [1][][3][6] |

| Melting Point | 270°C | [5] |

| Boiling Point | 573.0 ± 50.0 °C (Predicted) | [5] |

| Appearance | White to off-white powder | [][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5][7][8] |

| pKa | 14.89 ± 0.70 (Predicted) | [5] |

| Storage Temperature | 2-8°C (protect from light) | [5] |

Biological and Pharmacological Properties

Peimisine exhibits a wide range of pharmacological activities, making it a compound of significant interest for therapeutic development.

-

Anti-tumor Activity: Peimisine has demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian (A2780), lung (A549), and liver (HepG2) cancer cells.[9] Its mechanism involves inducing apoptosis (programmed cell death) and causing G0/G1 phase cell cycle arrest.[][9]

-

Anti-inflammatory and Antiasthmatic Effects: The compound is known for its traditional use as an antitussive and expectorant.[] It can relax tracheal smooth muscle, potentially by acting as a muscarinic M receptor antagonist and inhibiting intracellular calcium release.[][10]

-

Cardiovascular Effects: Peimisine acts as an angiotensin-converting enzyme (ACE) inhibitor, suggesting potential applications in managing hypertension.[][9]

-

Oxidative Stress Regulation: Studies have shown that Peimisine can protect against oxidative stress-induced injury. It modulates the KEAP1/NRF2 and JNK/MAPK signaling pathways to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS).[11]

-

Gut Microbiota Modulation: Peimisine has been observed to positively alter the composition of gut microbiota.[1]

Key Signaling Pathways

Peimisine's therapeutic effects are mediated through its interaction with several key cellular signaling pathways.

Caption: Peimisine's modulation of oxidative stress via KEAP1/NRF2 and JNK/MAPK pathways.

Experimental Protocols

Isolation and Purification of Peimisine

This protocol describes a general method for isolating Peimisine from its natural source, such as the bulbs of Fritillaria species or from endophytic fungi cultures.[12][13]

Caption: General experimental workflow for the isolation and identification of Peimisine.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., bulbs of Fritillaria siechuanica) is extracted exhaustively with an organic solvent like ethanol or methanol.[12]

-

Acid-Base Partitioning: The resulting extract is concentrated and subjected to acid-base partitioning to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 2% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a solvent like chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Fraction Monitoring: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Peimisine.[12][13]

-

Final Purification: Fractions rich in Peimisine are combined and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[13]

Structural Elucidation

The definitive structure of Peimisine is confirmed through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): ESI-MS is used to determine the molecular weight and formula. The molecular ion peak at m/z 427 corresponds to the molecular formula C₂₇H₄₁NO₃.[1]

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR and ¹³C-NMR: Provide information on the number and types of protons and carbons in the molecule.

-

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule. The structure of Peimisine was revised and confirmed based on extensive 2D-NMR analysis.[12]

-

In Vitro Anti-Tumor Activity Assay (Example: A2780 Ovarian Cancer Cells)

This protocol outlines a method to evaluate the cytotoxic and apoptosis-inducing effects of Peimisine.

-

Cell Culture: A2780 human ovarian cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cytotoxicity Assay (MTT or CCK-8):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of Peimisine (e.g., 10-100 µg/mL) for 24, 48, or 72 hours.[9]

-

A reagent like MTT or CCK-8 is added to each well, and after incubation, the absorbance is measured to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

-

-

Apoptosis Assay (Flow Cytometry):

-

Cells are treated with Peimisine at a concentration near its IC₅₀ value for various time points (e.g., 24, 48, 72 hours).[]

-

Cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.[]

-

Conclusion

Peimisine is a structurally complex and pharmacologically active steroidal alkaloid with significant therapeutic potential. Its diverse biological activities, including anti-tumor, anti-inflammatory, and antihypertensive effects, are rooted in its ability to modulate multiple key signaling pathways. The detailed chemical and experimental information provided in this guide serves as a foundational resource for scientists aiming to further explore the medicinal chemistry, pharmacology, and clinical applications of this promising natural product.

References

- 1. Buy Peimisine | 19773-24-1 [smolecule.com]

- 3. Peimisine | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biolinkk.com [biolinkk.com]

- 5. peimisine CAS#: 19773-24-1 [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Ebeiedinone and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Revision of structure of peimisine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peimisine and peiminine production by endophytic fungus Fusarium sp. isolated from Fritillaria unibracteata var. wabensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Peimisine: A Technical Guide on its Role in Traditional Chinese Medicine and Modern Pharmacology

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries. Revered for its potent antitussive, expectorant, and anti-inflammatory properties, this natural compound is now garnering significant attention within the scientific community for its therapeutic potential in a range of modern medical applications. This technical guide provides a comprehensive overview of Peimisine, delving into its traditional uses, pharmacological effects, and mechanisms of action at the molecular level. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: From Traditional Roots to Modern Scrutiny

The genus Fritillaria, known as "Bei Mu" in Chinese, encompasses a variety of species whose bulbs have been utilized in TCM for over 2,000 years. Traditionally, these herbs are prescribed to "clear heat, resolve phlegm, and stop cough." Peimisine is one of the primary bioactive constituents responsible for these therapeutic effects. Modern research has begun to elucidate the scientific basis for these traditional claims, revealing a molecule with multifaceted pharmacological activities. This guide will bridge the gap between ancient wisdom and contemporary science, offering a detailed exploration of Peimisine's journey from a traditional remedy to a promising drug lead.

Pharmacological Effects and Therapeutic Potential

Peimisine exhibits a range of pharmacological effects, with its anti-inflammatory and analgesic properties being the most extensively studied. These effects are attributed to its ability to modulate key components of the inflammatory and pain signaling cascades.

Anti-inflammatory Activity

Peimisine has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. Its activity is mediated through the inhibition of pro-inflammatory cytokines and the modulation of critical signaling pathways.

Analgesic Activity

The pain-suppressing properties of Peimisine are linked to its interaction with specific ion channels involved in nociception. By blocking these channels, Peimisine can effectively reduce the transmission of pain signals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological effects of Peimisine.

| Target | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Inflammation | ||||

| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (Concentration-dependent) | |

| Prostaglandin E2 (PGE2) | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (Concentration-dependent) | |

| TNF-α | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (P < 0.001) | |

| IL-6 | ELISA | LPS-stimulated RAW 264.7 macrophages | Significant inhibition (P < 0.001) | |

| Ion Channels | ||||

| Nav1.7 | Automated Patch Clamp | HEK293 cells | IC50: ~15-227 µM (state-dependent) | |

| Kv1.3 | Patch Clamp | T lymphocytes | - | |

| Muscle-type nAChR | Two-electrode voltage clamp | Xenopus oocytes | - |

Note: Specific IC50 values for Kv1.3 and nAChR by Peimisine were not explicitly found in the provided search results, though its inhibitory action is reported.

Mechanisms of Action

Peimisine exerts its pharmacological effects through multiple mechanisms, primarily by targeting ion channels and modulating intracellular signaling pathways.

Ion Channel Modulation

4.1.1. Voltage-Gated Sodium Channel (Nav1.7)

Nav1.7 is a key player in pain perception. Peimisine has been shown to block Nav1.7 channels in a state-dependent manner, with a higher affinity for the inactivated state of the channel. This mechanism contributes significantly to its analgesic effects.

4.1.2. Voltage-Gated Potassium Channel (Kv1.3)

Kv1.3 channels are crucial for the activation and proliferation of T lymphocytes, which are key cells in the inflammatory response. By inhibiting Kv1.3, Peimisine can suppress T-cell mediated inflammation.

4.1.3. Nicotinic Acetylcholine Receptors (nAChRs)

Peimisine also modulates the function of muscle-type nAChRs. This interaction may contribute to its anti-inflammatory effects, as nAChRs are known to play a role in regulating inflammation.

Modulation of Signaling Pathways

4.2.1. MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Peimisine has been shown to inhibit the activation of these pathways, thereby reducing the production of inflammatory mediators.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Peimisine.

Whole-Cell Patch Clamp for Ion Channel Analysis

Objective: To measure the effect of Peimisine on the activity of Nav1.7 and Kv1.3 ion channels.

Protocol:

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 or Kv1.3 channels are cultured in appropriate media.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.

-

Solutions:

-

External Solution (for Nav1.7): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for Nav1.7): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

External Solution (for Kv1.3): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

-

Internal Solution (for Kv1.3): Contains (in mM): 145 KF, 10 EGTA, 2 MgCl2, 1 HEPES (pH 7.2).

-

-

Recording:

-

Cells are placed in a recording chamber on an inverted microscope.

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied to elicit ion channel currents. For Nav1.7, a holding potential of -120 mV is typically used, with depolarizing steps to elicit channel activation. For Kv1.3, a holding potential of -80 mV with depolarizing steps is common.

-

Peimisine is applied to the bath at various concentrations, and the resulting changes in ion channel currents are recorded and analyzed.

-

Molecular Docking of Peimisine with nAChR

Objective: To predict the binding mode of Peimisine to the nicotinic acetylcholine receptor.

Protocol:

-

Protein and Ligand Preparation:

-

The 3D structure of the nAChR is obtained from the Protein Data Bank (PDB) or generated via homology modeling.

-

The 3D structure of Peimisine is generated and energy-minimized using a molecular modeling software.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, GOLD, or Rosetta) is used to perform the docking calculations.

-

The binding site on the nAChR is defined based on known ligand binding pockets.

-

The docking algorithm explores various conformations and orientations of Peimisine within the binding site.

-

-

Analysis:

-

The resulting poses are ranked based on a scoring function that estimates the binding affinity.

-

The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Peimisine and the receptor.

-

HPLC for Quantitative Analysis of Peimisine

Objective: To quantify the concentration of Peimisine in a sample (e.g., plant extract, plasma).

Protocol:

-

Sample Preparation:

-

The sample is extracted with a suitable solvent (e.g., ethanol) and filtered.

-

For plasma samples, protein precipitation is performed followed by centrifugation.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or acetic acid) is commonly employed.

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where Peimisine has maximum absorbance, or mass spectrometry (MS) for higher sensitivity and specificity.

-

-

Quantification:

-

A calibration curve is generated using standard solutions of Peimisine at known concentrations.

-

The peak area of Peimisine in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

Western Blot for MAPK and NF-κB Pathway Analysis

Objective: To determine the effect of Peimisine on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.

Protocol:

-

Cell Culture and Treatment:

-

Cells (e.g., RAW 264.7 macrophages) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of Peimisine.

-

-

Protein Extraction:

-

Cells are lysed to extract total protein. Protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation and dephosphorylation.

-

-

SDS-PAGE and Protein Transfer:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-p38, p38).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of Peimisine on protein phosphorylation.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

An In-depth Technical Guide to the Pharmacological Properties of Peimisine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a major isosteroidal alkaloid isolated from the bulbs of Fritillaria species, has demonstrated a wide array of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological properties of Peimisine, with a focus on its anti-inflammatory, anti-cancer, and respiratory system effects. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Peimisine (C₂₇H₄₁NO₃, Molar Mass: 427.6 g/mol ) is a naturally occurring steroidal alkaloid found in various species of the Fritillaria genus, which has a long history of use in traditional medicine for treating respiratory ailments.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its potential in treating a range of diseases, including inflammatory disorders, cancer, and respiratory conditions. This guide aims to consolidate the current scientific knowledge on Peimisine's pharmacological properties to serve as a valuable resource for the scientific community.

Pharmacological Properties

Anti-inflammatory Effects

Peimisine exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to significantly reduce the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Effects:

| Cell Line | Treatment | Target | Effect | Concentration | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-1β mRNA | Inhibition of expression | 25 µg/mL | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 mRNA | Inhibition of expression | 25 µg/mL | [2] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α mRNA | Inhibition of expression | 25 µg/mL | [2] |

Anti-cancer Activity

Emerging evidence suggests that Peimisine possesses anti-cancer properties, demonstrating cytotoxicity against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data on Anti-cancer Effects (IC₅₀ Values):

Data for Peimisine's IC₅₀ values across a broad range of cancer cell lines is still emerging. The following table structure is provided for future data population as more research becomes available. Representative IC₅₀ values for other compounds are often presented in a similar format.

| Cell Line | Cancer Type | Peimisine IC₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | Data not available | |

| MCF-7 | Breast Adenocarcinoma | Data not available | |

| PC-3 | Prostate Cancer | Data not available | |

| HepG2 | Hepatocellular Carcinoma | Data not available |

Effects on the Respiratory System

Traditionally used for respiratory ailments, Peimisine has been shown to have a relaxant effect on tracheal smooth muscle, which may contribute to its anti-tussive and anti-asthmatic properties.[3]

Quantitative Data on Respiratory Effects:

| Preparation | Agonist | Peimisine Concentration (mmol/L) | Effect | Reference |

| Isolated Guinea Pig Trachea | Acetylcholine (Ach) | 0.046 and 0.092 | Increased EC₅₀ of Ach-induced contraction | [3] |

| Isolated Guinea Pig Trachea | Histamine (His) | 0.092 | No significant change in EC₅₀ of His-induced contraction | [3] |

| Isolated Guinea Pig Trachea | Calcium Chloride (CaCl₂) | Not specified | Significant inhibition of intracellular calcium release | [3] |

Signaling Pathways Modulated by Peimisine

Peimisine exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Peimisine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4] This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.

Caption: Peimisine inhibits the NF-κB signaling pathway.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in cellular responses to stress, inflammation, and apoptosis. While some studies suggest Peimisine's analogues modulate MAPK pathways, direct and detailed evidence of Peimisine's interaction with the JNK pathway is still under investigation.

Caption: Potential modulation of the JNK pathway by Peimisine.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Some analogues of Peimisine have been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer effects. The direct inhibitory action of Peimisine on specific components of this pathway requires further elucidation.

Caption: Potential inhibitory effect of Peimisine on the PI3K/Akt pathway.

Experimental Protocols

Western Blot Analysis for NF-κB, MAPK, and PI3K/Akt Pathways

This protocol outlines the general steps for assessing the activation state of key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways upon treatment with Peimisine.

Experimental Workflow:

Caption: General workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 for inflammation studies, or cancer cell lines like A549) at an appropriate density. Once confluent, treat the cells with varying concentrations of Peimisine for a specified duration. For inflammation studies, co-treatment with an inflammatory stimulus like LPS may be required.

-

Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of p65, JNK, Akt) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the relative protein expression levels.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of Peimisine on cancer cell lines and to determine its IC₅₀ value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Peimisine for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of Peimisine that inhibits 50% of cell growth).

Isolated Tracheal Smooth Muscle Contraction Assay

This ex vivo assay evaluates the effect of Peimisine on airway smooth muscle contractility.

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration and Contraction: Allow the tissues to equilibrate under a resting tension. Induce contraction using an agonist such as acetylcholine or histamine.

-

Peimisine Treatment: Once a stable contraction is achieved, add cumulative concentrations of Peimisine to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC₅₀ for Peimisine-induced relaxation.

Pharmacokinetics

A study in Sprague-Dawley rats revealed that Peimisine is slowly distributed and eliminated from the plasma, exhibiting linear dynamics within a dose range of 0.26-6.5 mg/kg following oral administration.[4] Gender differences were observed in the pharmacokinetic parameters, with male rats showing significantly higher drug levels in blood and tissues. High concentrations of Peimisine were found in the spleen, kidney, lung, liver, and heart. The major route of elimination in male rats was identified as urine excretion.[4]

Conclusion and Future Directions

Peimisine is a promising natural compound with multifaceted pharmacological properties, including significant anti-inflammatory, potential anti-cancer, and respiratory relaxant effects. Its ability to modulate key signaling pathways such as NF-κB highlights its therapeutic potential. However, further research is warranted to:

-

Establish a comprehensive profile of its IC₅₀ values against a wider range of cancer cell lines.

-

Elucidate the precise molecular targets of Peimisine within the MAPK/JNK and PI3K/Akt signaling pathways.

-

Conduct in vivo studies to validate the in vitro findings and to assess the efficacy and safety of Peimisine in disease models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and therapeutic application of Peimisine.

References

- 1. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Imidazolyl Gold(I/III) Compounds in Non-Small Cell Lung Cancer Cell Lines [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Review of Peimisine: Pharmacological Activities, Mechanisms, and Experimental Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine is a naturally occurring isosteroidal alkaloid found predominantly in the bulbs of various Fritillaria species, a genus of flowering plants in the lily family (Liliaceae).[1][2][3] These plants have a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough, asthma, and phlegm.[1][4] Modern pharmacological research has begun to scientifically validate these traditional uses and uncover new therapeutic potentials for Peimisine and its related compounds. Studies have demonstrated a range of biological activities, including anti-inflammatory, antiasthmatic, antioxidant, and antitumor effects.[1][4][5] This technical guide provides a comprehensive review of the existing literature on Peimisine, focusing on its pharmacological effects, underlying mechanisms of action, and the experimental protocols used in its study.

Pharmacological Activities and Mechanisms of Action

Peimisine exerts its effects through multiple biological pathways. Its diverse activities make it a compound of significant interest for therapeutic development.

Anti-inflammatory and Antiasthmatic Effects

Peimisine has shown significant potential in mitigating inflammation and asthma. Its mechanisms are multifaceted, involving the modulation of key signaling pathways and the inhibition of inflammatory mediators.[1]

Mechanism of Action: The primary anti-inflammatory mechanism of Peimisine and its derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB dimer is held inactive in the cytoplasm by its inhibitor, IκB. Peimisine treatment has been shown to prevent the degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

For its antiasthmatic properties, Peimisine has been found to relax tracheal smooth muscle. This is achieved by affecting M-receptors, exciting β-receptors, inhibiting the release of intracellular calcium, and promoting the release of nitric oxide.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Peimisine | C27H41NO3 | CID 161294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ebeiedinone and peimisine inhibit cigarette smoke extract-induced oxidative stress injury and apoptosis in BEAS-2B cells - PMC [pmc.ncbi.nlm.nih.gov]

Peimisine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimisine, a naturally occurring steroidal alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of Peimisine, focusing on its chemical identity, and known biological effects. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identifiers

Peimisine is a well-characterized chemical entity with established identifiers crucial for accurate documentation and research. The primary CAS number for Peimisine is 19773-24-1[1][]. A hydrochloride salt of Peimisine is also available and is identified by the CAS number 900498-44-4[3].

| Identifier | Value | Source |

| CAS Number | 19773-24-1 | [1][] |

| PubChem CID | 161294 | [1] |

| InChI Key | KYELXPJVGNZIGC-GKFGJCLESA-N | [1][][4] |

| Canonical SMILES | C[C@H]1C[C@@H]2--INVALID-LINK--CC[C@H]4[C@@H]5CC(=O)[C@H]6C--INVALID-LINK--C)O)C">C@HNC1 | [1] |

| Molecular Formula | C27H41NO3 | [1][][4] |

| Molecular Weight | 427.62 g/mol | [][4] |

| CAS Number (Hydrochloride) | 900498-44-4 | [3] |

Biological Activities and Mechanisms of Action

Peimisine exhibits a range of biological activities, with notable anti-inflammatory, antioxidant, and antiasthmatic effects.

Anti-inflammatory and Antioxidant Activity

Peimisine has demonstrated significant anti-inflammatory and antioxidant properties. A key mechanism of action involves the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress. Peimisine has been shown to be involved in the KEAP1/NRF2 and JNK/MAPK signaling pathways, which play crucial roles in the cellular response to oxidative stress.

Antiasthmatic Effects

The antiasthmatic properties of Peimisine are attributed to its effects on tracheal smooth muscle.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline general methodologies that can be adapted for studying the biological activities of Peimisine.

Anti-inflammatory Assays in RAW 264.7 Macrophages

A common in vitro model to assess anti-inflammatory activity utilizes the RAW 264.7 macrophage cell line.

-

Cell Culture and Treatment: RAW 264.7 cells are cultured in a suitable medium. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Test groups are treated with varying concentrations of Peimisine prior to or concurrently with LPS stimulation.

-

Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

Antioxidant Activity Assays

The antioxidant potential of Peimisine can be evaluated using various in vitro chemical assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that is measured spectrophotometrically.

-

Phosphomolybdenum Assay: This method assesses the total antioxidant capacity of a compound by measuring the reduction of Mo(VI) to Mo(V) by the antioxidant compound, which forms a green phosphate/Mo(V) complex with a maximum absorption at 695 nm.

Tracheal Smooth Muscle Contraction Assay

The effects of Peimisine on airway smooth muscle can be investigated using an ex vivo organ bath setup.

-

Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., rat or guinea pig) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction and Relaxation Studies: The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine. Once a stable contraction is achieved, cumulative concentrations of Peimisine are added to the organ bath to assess its relaxant effects. Changes in muscle tension are recorded using an isometric force transducer.

Signaling Pathway Analysis

The following diagram illustrates a generalized workflow for investigating the effect of Peimisine on a signaling pathway, such as the Keap1-Nrf2 pathway.

Caption: A generalized workflow for studying the effect of Peimisine on cellular signaling pathways.

Logical Relationship of Peimisine's Antioxidant Mechanism

The following diagram illustrates the proposed mechanism of action for Peimisine in mitigating oxidative stress through the Keap1-Nrf2 and JNK/MAPK signaling pathways.

Caption: Proposed mechanism of Peimisine's antioxidant and anti-inflammatory action.

Conclusion

Peimisine is a promising natural compound with multifaceted biological activities that warrant further investigation. This technical guide provides a foundational understanding of its chemical properties and pharmacological effects, supported by established experimental frameworks. It is anticipated that this information will facilitate and inspire continued research into the therapeutic potential of Peimisine.

References

Application Notes and Protocols for Peimisine Extraction from Fritillaria Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimisine, an isosteroidal alkaloid found in various Fritillaria species, has garnered significant interest in the scientific community due to its potential pharmacological activities. As a semi-synthetic precursor of cyclopamine, a potent Smoothened (SMO) antagonist, peimisine holds promise for the development of novel therapeutics. This document provides detailed protocols for the extraction and purification of peimisine from Fritillaria bulbs, along with quantitative data from various extraction methodologies to guide researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Quantitative Comparison of Extraction Methods

The yield of peimisine is highly dependent on the extraction method and the specific Fritillaria species used. Below is a summary of quantitative data from different extraction techniques.

| Extraction Method | Fritillaria Species | Key Parameters | Peimisine Yield (mg/g of raw material) | Total Alkaloid Yield (mg/g of raw material) | Reference |

| Supercritical Fluid Extraction (SFE) | F. thunbergii Miq. | 3.0 h, 60.4 °C, 26.5 MPa, 89.3% ethanol as co-solvent | 0.5 | 3.8 | [1][2][3][4][5][6] |

| Reflux Extraction | F. cirrhosa | 120 min, 80°C, 90% ethanol, 15:1 liquid-solid ratio | Not explicitly stated for peimisine alone | High extraction rate of total alkaloids (97.84%) | [7] |

| Maceration | F. imperialis L. | Room temperature, ethanol | Not explicitly stated for peimisine alone | 0.47% of the dried plant material | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) Purification | F. taipaiensis | n-hexane-ethyl acetate-methanol-water (4:5:3:5, v/v/v/v) | 5.3 mg from 50 mg of total alkaloid extract | - |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Reflux Method)

This protocol is a standard and widely accessible method for the extraction of alkaloids from plant materials.

1. Materials and Reagents:

-

Dried and powdered bulbs of Fritillaria species

-

90% Ethanol

-

Ammonia solution

-

Dichloromethane

-

0.5% Hydrochloric acid

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

pH meter

2. Pre-extraction Preparation:

-

Grind the dried bulbs of the chosen Fritillaria species into a coarse powder.

-

For enhanced extraction, soak the powdered material in a small amount of ammonia solution for 1-2 hours prior to extraction. This helps to liberate the free alkaloid bases.[7]

3. Extraction Procedure:

-

Place the pre-treated Fritillaria powder into a round-bottom flask.

-

Add 90% ethanol at a liquid-to-solid ratio of 15:1 (v/w).[7]

-

Set up the reflux apparatus and heat the mixture to 80°C.

-

Maintain the reflux for a duration of 2 hours.[7]

-

After reflux, allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the residue for a second time to maximize the yield.

-

Combine the filtrates from both extractions.

4. Crude Alkaloid Extraction:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a syrupy residue.

-

Dissolve the residue in a 0.5% hydrochloric acid solution.

-

Wash the acidic solution with dichloromethane to remove non-alkaloidal, lipophilic impurities. Discard the dichloromethane layer.

-

Adjust the pH of the aqueous layer to 8-11 using a 10% sodium hydroxide solution.

-

Extract the alkaline solution multiple times with dichloromethane.

-

Combine the dichloromethane layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude total alkaloid extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a more modern and environmentally friendly technique that offers high efficiency.

1. Materials and Reagents:

-

Dried and powdered bulbs of Fritillaria thunbergii Miq.

-

Food-grade carbon dioxide

-

Ethanol (89.3%)

-

Supercritical fluid extractor

2. Extraction Procedure:

-

Load the powdered Fritillaria bulbs into the extraction vessel of the SFE system.

-

Set the extraction parameters to the optimal conditions:

-

Initiate the extraction process. The supercritical CO2 with the ethanol co-solvent will pass through the plant material, extracting the alkaloids.

-

The extract is then depressurized in a collection vessel, where the CO2 becomes a gas and evaporates, leaving behind the extracted compounds.

-

Collect the extract for further purification.

Protocol 3: Purification of Peimisine using Macroporous Resin and Column Chromatography

This protocol describes a common method for the purification of peimisine from a crude alkaloid extract.

1. Materials and Reagents:

-

Crude total alkaloid extract

-

H-103 macroporous resin[8]

-

Silica gel for column chromatography

-

Solvents for elution (e.g., n-hexane, ethyl acetate, methanol in various ratios)

-

Thin-Layer Chromatography (TLC) plates

-

Chromatography column

2. Enrichment with Macroporous Resin:

-

Dissolve the crude alkaloid extract in distilled water.

-

Pack a column with pre-treated H-103 macroporous resin.

-

Load the aqueous extract onto the column.

-

Wash the column with distilled water to remove polar impurities.

-

Elute the alkaloids with 90% ethanol.[8]

-

Collect the ethanol eluate and concentrate it to dryness. This provides an enriched total alkaloid fraction. After treatment with H-103 resin, the content of peimisine can be increased by over 22-fold with a recovery yield of more than 96%.[8]

3. Isolation by Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a chromatography column.

-

Dissolve the enriched alkaloid fraction in a minimal amount of the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity (e.g., starting with n-hexane and gradually adding ethyl acetate and then methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure peimisine (identified by comparison with a standard on TLC).

-

Evaporate the solvent from the combined fractions to obtain purified peimisine.

Mandatory Visualization

Experimental Workflow for Peimisine Extraction and Purification

Caption: Workflow for conventional extraction and purification of peimisine.

Proposed Signaling Pathway Inhibition by a Peimisine Derivative

Some research suggests that derivatives of peimisine may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9] The following diagram illustrates this proposed mechanism.

Caption: Proposed inhibition of the NF-κB signaling pathway by a peimisine derivative.

References

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Extraction and Enrichment of Steroidal Alkaloids from Bulbs of Cultivated Fritillaria cirrhosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Supercritical Fluid Extraction of Peimisine from Fritillaria thunbergii

Audience: Researchers, scientists, and drug development professionals.

Introduction: Peimisine, a major active isosteroidal alkaloid found in the bulbs of Fritillaria species, has demonstrated significant antitussive and expectorant properties. Traditional solvent extraction methods for Peimisine are often time-consuming and utilize large quantities of organic solvents. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO₂) presents a green and efficient alternative, offering high selectivity and reduced extraction times.[1] This document provides detailed protocols for the SFE of Peimisine from Fritillaria thunbergii, based on optimized parameters to maximize yield.

Data Presentation

The efficiency of SFE is influenced by several key parameters. A central composite design (CCD) has been effectively used to optimize the extraction of Peimisine, leading to the following predicted optimal conditions and yields.[1][2][3]

Table 1: Optimized Supercritical Fluid Extraction Parameters for Peimisine

| Parameter | Optimized Value |

| Extraction Time (h) | 3.0 |

| Temperature (°C) | 60.4 |

| Pressure (MPa) | 26.5 |

| Co-solvent (Ethanol) (%) | 89.3 |

Source: Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq.[1][2][3]

Table 2: Predicted Yields under Optimal SFE Conditions

| Compound | Predicted Yield (mg/g of bulb) |

| Peimisine | 0.5 |

| Peimine | 1.3 |

| Peiminine | 1.3 |

| Total Alkaloids | 3.8 |

Source: Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq.[1][2][3]

Experimental Protocols

This section details the methodology for the supercritical fluid extraction of Peimisine from the bulbs of Fritillaria thunbergii and the subsequent analysis of the extract.

1. Sample Preparation:

-

Obtain dried bulbs of Fritillaria thunbergii.

-

Grind the bulbs into a fine powder to increase the surface area for efficient extraction.

-

Thoroughly dry the powder to remove any residual moisture.

2. Supercritical Fluid Extraction (SFE) Protocol:

-

Apparatus: A supercritical fluid extractor system equipped with a high-pressure pump for CO₂, a co-solvent pump, an extraction vessel, and a collection vessel.

-

Procedure:

-

Load a known quantity of the powdered Fritillaria thunbergii bulb into the extraction vessel.

-

Pressurize the system with supercritical CO₂ to the desired pressure (26.5 MPa).[1][2][3]

-

Heat the extraction vessel to the optimal temperature (60.4 °C).[1][2][3]

-

Introduce the co-solvent (89.3% ethanol) at a constant flow rate.[1][2][3] The use of a polar co-solvent like ethanol is crucial as SC-CO₂ is non-polar and requires a modifier to efficiently extract alkaloids.[1]

-

Perform the extraction for the optimized duration of 3.0 hours.[1][2][3]

-

Depressurize the CO₂ in the collection vessel, causing the extracted compounds to precipitate.

-

Collect the crude extract for further purification and analysis.

-

3. Quantification of Peimisine using Ultra-Performance Liquid Chromatography (UPLC):

-

Instrumentation: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array detector or an evaporative light scattering detector (ELSD).[4]

-

Chromatographic Conditions (based on similar alkaloid separations): [4]

-

Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4]

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like triethylamine (e.g., 0.02%).[4]

-

Flow Rate: As per column specifications.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).[4]

-

Detection: Monitor at an appropriate wavelength for Peimisine or use an ELSD. For ELSD, typical parameters include a drift tube temperature of 40 °C.[4]

-

-

Standard Preparation:

-

Prepare a stock solution of Peimisine standard of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve a known amount of the SFE extract in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the UPLC system.

-

Identify the Peimisine peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Peimisine in the extract by constructing a calibration curve from the peak areas of the standards.

-

Visualizations

Caption: Workflow for the Supercritical Fluid Extraction and Analysis of Peimisine.

References

- 1. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Supercritical Fluid Extraction of Total Alkaloids, Peimisine, Peimine and Peiminine from the Bulb of Fritillaria thunbergii Miq, and Evaluation of Antioxidant Activities of the Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Simultaneous determination of peimisine and sipeimine in Fritillaria walujewii regel and Fritillaria pallidiflora Schrenk by UPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Peimisine Purification using High-Speed Counter-Current Chromatography

These application notes provide a detailed protocol for the isolation and purification of Peimisine from Fritillaria taipaiensis bulbs utilizing High-Speed Counter-Current Chromatography (HSCCC). This method offers an efficient approach for obtaining high-purity Peimisine, a valuable isosteroidal alkaloid.

Introduction

Peimisine is a significant isosteroidal alkaloid found in various Fritillaria species, which are widely used in traditional medicine. It also serves as a semi-synthetic precursor for cyclopamine. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby avoiding irreversible sample adsorption and allowing for high sample loading and recovery. This makes HSCCC a particularly effective method for the preparative separation of natural products like Peimisine from complex extracts.

Experimental Workflow

The overall workflow for the purification of Peimisine using HSCCC is depicted below. It involves the preparation of a total alkaloid extract from Fritillaria taipaiensis bulbs, followed by the HSCCC separation and subsequent analysis of the purified compound.

Materials and Methods

Plant Material:

-

Bulbs of Fritillaria taipaiensis.

Reagents and Solvents:

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Water (deionized or distilled)

-

Other reagents for total alkaloid extraction (e.g., ammonia, ethanol).[1]

Equipment:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument (e.g., TBE-300B)[2]

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

HPLC-Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF MS) for structural confirmation[2]

-

Rotary evaporator

-

Freeze-dryer

Experimental Protocols

1. Preparation of Total Alkaloid Extract from Fritillaria taipaiensis Bulbs:

A detailed protocol for the extraction of total alkaloids from Fritillaria bulbs can be adapted from established methods.[1] Generally, this involves:

-

Pulverizing the dried bulbs of Fritillaria taipaiensis.

-

Alkalinizing the powder with a base such as ammonia.

-

Extracting the alkaloids using an organic solvent like ethanol under reflux.

-

Concentrating the extract under reduced pressure to obtain the crude total alkaloid extract.

2. HSCCC Two-Phase Solvent System Preparation:

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation.

-

Prepare the solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 4:5:3:5.[2]

-

Thoroughly shake the mixture in a separatory funnel and allow it to stand until two distinct phases are formed.

-

Separate the upper and lower phases and degas them by ultrasonication before use. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

3. HSCCC Separation Protocol:

-

Fill the HSCCC column entirely with the upper phase (stationary phase).

-

Rotate the column at a speed of 800 rpm.[2]

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[2]

-

Once hydrostatic equilibrium is reached (indicated by the emergence of the mobile phase from the outlet), dissolve 50 mg of the total alkaloid extract in a suitable volume of the biphasic solvent system and inject it into the column.[2]

-

Continuously monitor the effluent at a wavelength of 215 nm.[2]

-

Collect fractions based on the resulting chromatogram.

4. Analysis and Identification of Peimisine:

-

Analyze the collected fractions by HPLC to determine the purity of Peimisine.

-

Combine the fractions containing high-purity Peimisine.

-

Confirm the structure of the purified compound as Peimisine using HPLC-QTOF MS.[2]

Quantitative Data Summary

The following table summarizes the quantitative results from the purification of Peimisine using the described HSCCC protocol.

| Parameter | Value | Reference |

| Starting Material | Total alkaloid extract from Fritillaria taipaiensis bulbs | [2] |

| Amount of Starting Material | 50 mg | [2] |

| HSCCC Instrument | TBE-300B | [2] |

| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (4:5:3:5, v/v/v/v) | [2] |

| Rotation Speed | 800 rpm | [2] |

| Flow Rate | 2.0 mL/min | [2] |

| Detection Wavelength | 215 nm | [2] |

| Amount of Purified Peimisine | 5.3 mg | [2] |